2-Propenenitrile, 3-hydroxy-
CAS No.: 25078-62-0
Cat. No.: VC14253681
Molecular Formula: C3H3NO
Molecular Weight: 69.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25078-62-0 |
|---|---|
| Molecular Formula | C3H3NO |
| Molecular Weight | 69.06 g/mol |
| IUPAC Name | 3-hydroxyprop-2-enenitrile |
| Standard InChI | InChI=1S/C3H3NO/c4-2-1-3-5/h1,3,5H |
| Standard InChI Key | VLQQXSKNYWXJKT-UHFFFAOYSA-N |
| Canonical SMILES | C(=CO)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Geometry and Bonding
The IUPAC name for 3-hydroxy-2-propenenitrile is 3-hydroxyprop-2-enenitrile, reflecting its unsaturated backbone. The molecule consists of a propenenitrile chain (CH₂=CH–C≡N) with a hydroxyl (–OH) group substituted at the third carbon. Density functional theory (DFT) calculations at the B3LYP/6-311+G(3df,2p) level confirm a planar geometry stabilized by conjugation between the double bond and nitrile group . The Z-isomer, where the hydroxyl and nitrile groups reside on the same side of the double bond, is energetically favored over the E-isomer by approximately 8.0 kJ/mol due to reduced steric strain .
Table 1: Key Molecular Descriptors
Tautomerism and Isomerization
The compound exhibits enamine-imine tautomerism, though theoretical studies dismiss this pathway due to high energy barriers (>100 kJ/mol) . Instead, E-Z isomerization occurs via rotation about the C=C bond, with a computed barrier of 45 kJ/mol at the CCSD(T)/CBS level . This kinetic stability explains the dominance of the Z-isomer in gas-phase infrared spectra .
Spectroscopic Properties
Infrared Spectroscopy
Gas-phase IR spectra (500–4000 cm⁻¹) of 3-hydroxy-2-propenenitrile reveal distinct vibrational modes associated with its functional groups :
Table 2: Experimental and Theoretical IR Frequencies
| Vibration Mode | Experimental (cm⁻¹) | B3LYP/6-311+G(3df,2p) (cm⁻¹) |
|---|---|---|
| O–H stretch | 3582 | 3595 |
| C≡N stretch | 2235 | 2241 |
| C=C stretch | 1648 | 1653 |
| C–O–H bend | 1380 | 1376 |
The absence of imine-related peaks in experimental spectra corroborates the enamine form’s thermodynamic preference . Condensed-phase studies show a 20:1 Z:E ratio, with the E-isomer’s spectrum inferred from mixture analyses .
Nuclear Magnetic Resonance (NMR)
While experimental NMR data are scarce, GIAO-DFT calculations at the ωB97X-D/cc-pVTZ level predict the following shifts for the Z-isomer :
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¹H NMR: δ 5.8 (d, J=10.2 Hz, CH), δ 6.3 (d, J=10.2 Hz, CH), δ 4.9 (s, OH)
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¹³C NMR: δ 118.5 (C≡N), δ 145.2 (C=C), δ 95.4 (C–OH)
Computational Stability in the C₃H₃NO Isomeric Family
A 2023 computational protocol ranked 3-hydroxy-2-propenenitrile as the fourth most stable isomer in the C₃H₃NO family, with a relative energy of 12.4 kJ/mol above the global minimum (trans-vinylisocyanate) . Key competitors include:
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Oxazole: 13.6 kJ/mol (ΔE)
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Cyanoacetaldehyde: 12.4 kJ/mol (ΔE)
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2-Hydroxy-2-propenenitrile: 15.2 kJ/mol (ΔE)
The Zg-conformer (gauche hydroxyl orientation) is 3.1 kJ/mol more stable than the Zt-conformer, underscoring the role of intramolecular hydrogen bonding .
Astrochemical Relevance
The compound’s rotational constants (A=5.12 GHz, B=3.45 GHz, C=2.89 GHz) and dipole moment (4.2 D) make it a plausible candidate for radioastronomical detection in cold molecular clouds . Its formation via gas-phase reactions between cyanoacetylene (HC₃N) and water is theorized, though laboratory simulations remain ongoing .
Synthetic and Reactivity Profiles
Synthesis Pathways
While direct synthesis routes are poorly documented, analogous compounds suggest potential strategies:
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Cyanoacetylation: Reaction of acrylonitrile with hydroxylamine under acidic conditions.
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Knoevenagel Condensation: Between glycolaldehyde and cyanoacetic acid derivatives.
Reactivity
The electron-withdrawing nitrile group activates the α-carbon for nucleophilic attack, while the hydroxyl group participates in hydrogen bonding. Notable reactions include:
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